3-Amino-4-nitrobenzamide
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Overview
Description
3-Amino-4-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a nitro group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that drugs generally exert their effects by binding to a receptor, which is a cellular component . The interaction between the drug and its receptor produces a cellular action .
Mode of Action
The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
It’s important to note that the impact of a drug on biochemical pathways often involves a series of complex interactions and downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a drug .
Result of Action
It’s worth noting that the effects of a drug at the molecular and cellular level are often complex and multifaceted .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a drug interacts with its target and exerts its effects . .
Biochemical Analysis
Biochemical Properties
3-Amino-4-nitrobenzamide can interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a similar compound, 3-Aminobenzamide, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The structure of 3-Aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ . It is possible that this compound may have similar interactions due to its structural similarity.
Cellular Effects
Based on its structural similarity to 3-Aminobenzamide, it could potentially influence cell function by interacting with key enzymes like PARP . This could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to 3-Aminobenzamide .
Metabolic Pathways
Given its structural similarity to 3-Aminobenzamide, it could potentially be involved in similar pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitrobenzamide typically involves the nitration of 3-aminobenzamide. The process begins with the preparation of 3-aminobenzamide through the reduction of 3-nitrobenzamide by catalytic hydrogenation . The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the fourth position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by employing continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with carboxylic acids to form amide bonds.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated compounds and bases such as sodium hydroxide.
Condensation: Carboxylic acids and dehydrating agents like thionyl chloride.
Major Products:
Reduction: 3,4-Diaminobenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Condensation: Benzamide derivatives with different functional groups.
Scientific Research Applications
3-Amino-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential as an inhibitor of enzymes involved in DNA repair, such as poly ADP ribose polymerase (PARP).
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit PARP, which is crucial for cancer cell survival.
Industry: It is used in the production of pigments and as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
3-Aminobenzamide: Similar to 3-Amino-4-nitrobenzamide but lacks the nitro group.
4-Amino-3-nitrobenzamide: Another isomer with the amino and nitro groups reversed. It exhibits similar chemical properties but may have different biological activities.
Uniqueness: this compound is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and biological activity. The presence of both functional groups allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in scientific research.
Properties
IUPAC Name |
3-amino-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,8H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPAFEMXGAOTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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